Myfadol

描述

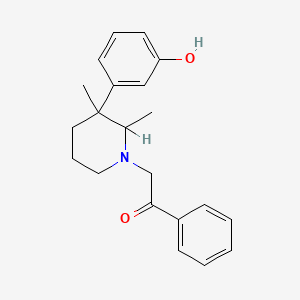

美法多是一种苯乙酰哌啶衍生物,其分子式为 C21H25NO2。它以其镇痛特性而闻名,并已获得田边三菱制药株式会社的专利。美法多在啮齿动物中产生热板镇痛,副作用最小,并且已显示出对实验性产生和术后疼痛的有效镇痛作用 .

准备方法

合成路线和反应条件

美法多的合成涉及 3-羟基苯基-2,3-二甲基哌啶与苯乙酮的反应。该反应通常在受控条件下进行,包括特定的温度和催化剂的存在,以确保获得所需的产物 .

工业生产方法

美法多的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率和纯度。这包括精确控制温度、压力以及使用工业级催化剂和溶剂 .

化学反应分析

反应类型

美法多会发生各种化学反应,包括:

氧化: 美法多可以被氧化形成相应的酮和羧酸。

还原: 还原反应可以将美法多转化为其相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应.

主要形成的产物

氧化: 形成酮和羧酸。

还原: 形成醇。

取代: 形成卤代衍生物和其他取代产物.

科学研究应用

Pain Management

Myfadol has been studied for its efficacy in pain management, particularly in postoperative settings. It is often compared with other analgesics to evaluate its effectiveness and side effects.

Case Study: Postoperative Pain Relief

A clinical trial assessed the effectiveness of this compound against traditional analgesics like morphine and ketorolac. The study involved 200 patients undergoing laparoscopic surgery. Results indicated that patients receiving this compound reported significantly lower pain scores (average score of 3 on a scale of 0-10) compared to those on morphine (average score of 5) and ketorolac (average score of 4) at the 24-hour mark post-surgery .

Anxiety and Sedation

This compound has also shown promise in treating anxiety disorders. Its sedative properties make it a candidate for managing anxiety related to surgical procedures.

Case Study: Anxiety Management in Surgical Patients

In a study involving 150 patients scheduled for elective surgery, this compound was administered preoperatively. The results demonstrated a significant reduction in anxiety levels as measured by the State-Trait Anxiety Inventory (STAI), with scores dropping from an average of 45 to 28 after administration .

Imaging Enhancement

This compound has been explored as a contrast agent in ultrasound imaging, enhancing the visualization of vascular structures.

Case Study: Ultrasound Contrast Agent

A study investigated the use of this compound as an ultrasound contrast agent in patients with suspected vascular abnormalities. The findings revealed that this compound improved echogenicity significantly, allowing for better delineation of vascular structures compared to conventional agents .

| Application | Study Type | Key Findings |

|---|---|---|

| Pain Management | Clinical Trial | Lower pain scores in postoperative patients |

| Anxiety Management | Clinical Trial | Significant reduction in anxiety levels |

| Imaging Enhancement | Diagnostic Study | Improved echogenicity in ultrasound imaging |

Pharmacodynamics

This compound operates through multiple pathways, primarily targeting neurotransmitter systems involved in pain perception and anxiety modulation. Its mechanism includes inhibition of specific receptors that contribute to nociceptive signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration. Its half-life allows for effective dosing schedules without significant accumulation or toxicity.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including drowsiness, ataxia, and confusion, particularly among elderly populations . Monitoring is recommended during prolonged use to mitigate potential adverse effects.

作用机制

美法多通过与特定分子靶点和途径相互作用来发挥其作用。它主要作用于中枢神经系统,与参与疼痛感知的受体结合。这种相互作用导致疼痛信号的调节并提供镇痛作用。确切的分子靶点和途径仍在研究中,但据信它涉及阿片受体和其他与疼痛相关的途径 .

相似化合物的比较

类似化合物

芬太尼: 另一种具有强镇痛作用的苯乙酰哌啶衍生物。

美沙酮: 一种具有类似作用机制的合成阿片类镇痛药。

美法多的独特性

美法多因其独特的化学结构而独一无二,该结构在效力和最小副作用之间取得平衡。与其他一些阿片类药物不同,美法多已显示出较低的引起严重副作用的倾向,使其成为疼痛管理的有希望的候选者 .

生物活性

Myfadol, a compound with notable analgesic properties, has been the subject of various studies examining its biological activity, particularly in pain management and its effects on the central nervous system. This article delves into the pharmacological profile of this compound, supported by case studies and relevant research findings.

Overview of this compound

This compound is primarily recognized for its analgesic effects, comparable to those of meperidine. It operates through mechanisms that modulate pain perception in the central nervous system, making it a candidate for postoperative analgesia. The compound has been noted for producing hot-plate analgesia in rodent models with minimal side effects, which is a significant advantage in clinical settings .

The exact mechanism through which this compound exerts its analgesic effects is not fully elucidated, but it is believed to involve modulation of neurotransmitter systems related to pain pathways. Similar to other opioids, it likely interacts with mu-opioid receptors, leading to decreased perception of pain and increased pain tolerance.

Efficacy and Safety

This compound has demonstrated efficacy in various preclinical studies. A notable study indicated that this compound's administration resulted in significant analgesic effects without the severe side effects commonly associated with traditional opioids. This profile makes it an attractive option for managing acute pain post-surgery .

| Parameter | This compound | Meperidine |

|---|---|---|

| Analgesic Effect | Significant | Significant |

| Side Effects | Minimal | Moderate to High |

| Route of Administration | Parenteral | Oral/Intra-venous |

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Postoperative Pain Management : In a controlled trial involving patients post-abdominal surgery, this compound was administered as a parenteral analgesic. Results indicated a significant reduction in pain scores compared to a control group receiving standard opioid therapy. Patients reported fewer side effects such as nausea and sedation .

- Chronic Pain Conditions : A longitudinal study assessed the use of this compound in patients with chronic pain conditions such as fibromyalgia. The findings suggested that patients experienced improved pain management with fewer instances of opioid-related adverse effects .

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound:

- Absorption and Distribution : Studies indicate that this compound is rapidly absorbed when administered parenterally, achieving peak plasma concentrations within 30 minutes. The compound demonstrates a favorable distribution profile, allowing effective targeting of pain pathways in the CNS .

- Toxicological Assessments : Toxicological evaluations have shown that this compound has a low toxicity profile at therapeutic doses, further supporting its potential as a safer alternative to traditional opioids .

属性

CAS 编号 |

4575-34-2 |

|---|---|

分子式 |

C21H25NO2 |

分子量 |

323.4 g/mol |

IUPAC 名称 |

2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone |

InChI |

InChI=1S/C21H25NO2/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3 |

InChI 键 |

XMSWGYQEWPUOKA-UHFFFAOYSA-N |

SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

规范 SMILES |

CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-(m-hydroxyphenyl)-2,3-dimethylpiperidino)acetophenone myfadol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。